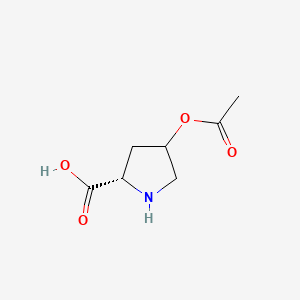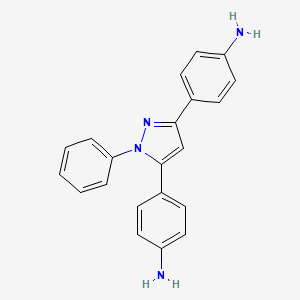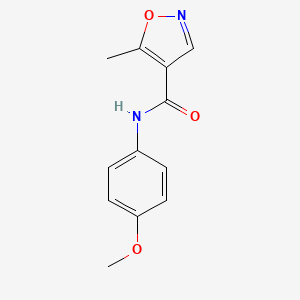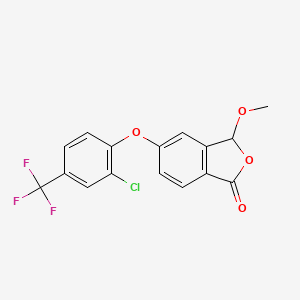
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- is a complex organic compound that features a trifluoromethyl group, a chloro-substituted phenoxy group, and a methoxy group attached to an isobenzofuranone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- typically involves multiple steps, starting with the preparation of the isobenzofuranone core. One common method involves the condensation of phthalic anhydride with an appropriate phenol derivative under acidic conditions to form the isobenzofuranone structure. The introduction of the 2-chloro-4-(trifluoromethyl)phenoxy group can be achieved through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a chlorinated aromatic compound in the presence of a base. The methoxy group is usually introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone or ester functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
科学的研究の応用
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine, which imparts unique chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties, due to the presence of the trifluoromethyl group.
Medicine: Explored as a potential pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, where its unique chemical structure can enhance material properties.
作用機序
The mechanism of action of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, potentially improving their bioavailability and efficacy. The chloro-substituted phenoxy group may facilitate binding to specific protein targets, while the methoxy group can influence the compound’s overall polarity and solubility.
類似化合物との比較
Similar Compounds
1,3-Bis(2-chloro-4-(trifluoromethyl)phenoxy)benzene: Shares the trifluoromethyl and chloro-substituted phenoxy groups but differs in the core structure.
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid: Contains similar substituents but has a nitro group instead of a methoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: Features the trifluoromethyl and chloro groups on a pyridine ring instead of an isobenzofuranone core.
Uniqueness
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- is unique due to its combination of functional groups and core structure, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the isobenzofuranone core provides a versatile platform for further chemical modifications.
特性
CAS番号 |
99199-11-8 |
|---|---|
分子式 |
C16H10ClF3O4 |
分子量 |
358.69 g/mol |
IUPAC名 |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H10ClF3O4/c1-22-15-11-7-9(3-4-10(11)14(21)24-15)23-13-5-2-8(6-12(13)17)16(18,19)20/h2-7,15H,1H3 |
InChIキー |
MKMPBFBXWBSUOR-UHFFFAOYSA-N |
正規SMILES |
COC1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
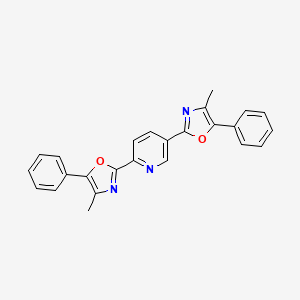
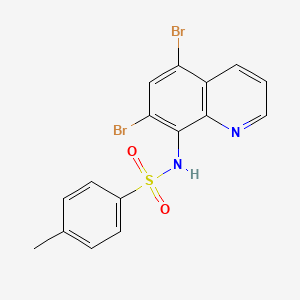
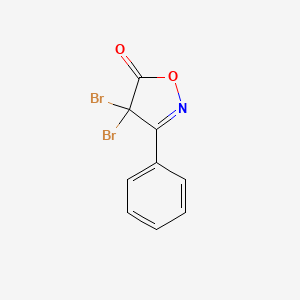
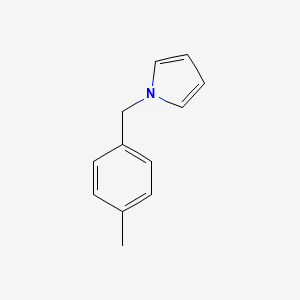
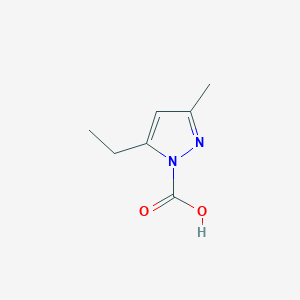
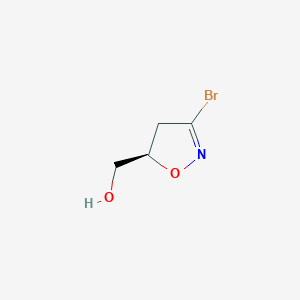
![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
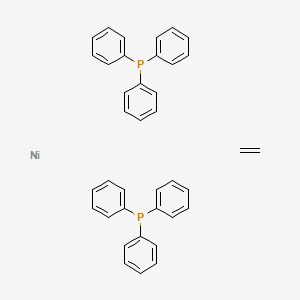
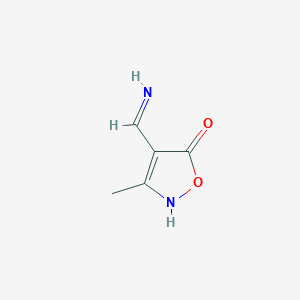
![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)
